N-[2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl]naphthalene-1-carboxamide
Description
N-[2-(2,5-Dimethylfuran-3-yl)-2-hydroxyethyl]naphthalene-1-carboxamide is a synthetic carboxamide derivative featuring a naphthalene backbone substituted with a hydroxyethyl-dimethylfuran moiety. This compound combines aromatic (naphthalene) and heterocyclic (furan) systems, which may confer unique physicochemical and biological properties. The hydroxyethyl group likely enhances solubility compared to non-polar derivatives, while the dimethylfuran ring may influence electronic properties or metabolic stability .
Properties
IUPAC Name |
N-[2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl]naphthalene-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO3/c1-12-10-17(13(2)23-12)18(21)11-20-19(22)16-9-5-7-14-6-3-4-8-15(14)16/h3-10,18,21H,11H2,1-2H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMTXNLPSPHDCQR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(CNC(=O)C2=CC=CC3=CC=CC=C32)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl]naphthalene-1-carboxamide typically involves the reaction of 2,5-dimethylfuran with an appropriate naphthamide precursor under controlled conditions. One common method involves the use of microwave irradiation to facilitate the reaction, which can significantly reduce reaction times and improve yields .
Industrial Production Methods
Industrial production of this compound may involve large-scale microwave-assisted synthesis or other advanced techniques to ensure high purity and yield. The use of solvent-free microwave irradiation has been reported to be effective in synthesizing similar compounds .
Chemical Reactions Analysis
Types of Reactions
N-[2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl]naphthalene-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized under specific conditions.
Reduction: The naphthamide group can be reduced to form corresponding amines.
Substitution: The hydroxyethyl chain can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Conditions for substitution reactions may involve the use of strong bases or acids, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while reduction of the naphthamide group can produce corresponding amines.
Scientific Research Applications
N-[2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl]naphthalene-1-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the development of advanced materials and chemical processes
Mechanism of Action
The mechanism by which N-[2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl]naphthalene-1-carboxamide exerts its effects involves interactions with specific molecular targets. The hydroxyethyl chain and naphthamide group can interact with various enzymes and receptors, influencing biological pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Structural Features and Backbone Diversity
Table 1: Structural Comparison with Analogous Compounds
Key Observations:
- The hydroxyethyl group may enhance aqueous solubility compared to halogenated analogs (e.g., bromo or iodo substituents in ), while the dimethylfuran ring could reduce toxicity relative to nitroaromatics like 1-nitronaphthalene .
Physicochemical and Functional Properties
- Solubility and Polarity: The hydroxyethyl group in the target compound introduces polarity, likely increasing water solubility compared to halogenated (e.g., 2-bromo-N-phenyl-1-cyclohexene-1-carboxamide ) or nitro-substituted analogs (e.g., 1-nitronaphthalene ).
- Electronic Effects: The dimethylfuran ring is electron-rich, contrasting with the electron-withdrawing nitro group in 1-nitronaphthalene. This difference may alter reactivity in electrophilic substitution or redox reactions .
- Thermal Stability: Bis-carboxamide azo compounds with rigid, conjugated structures may exhibit higher thermal stability than the target compound, which has a flexible hydroxyethyl chain.
Biological Activity
N-[2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl]naphthalene-1-carboxamide is a synthetic compound notable for its potential biological activities. This compound features a complex structure that integrates a naphthalene moiety with a 2,5-dimethylfuran group and a hydroxyethyl substituent, which may contribute to its pharmacological properties.
Chemical Structure and Properties
The compound can be represented as follows:
This formula indicates the presence of carbon, hydrogen, nitrogen, and oxygen atoms, suggesting a variety of possible interactions with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes. The hydroxyethyl group can form hydrogen bonds, while the furan moiety may engage in π-π stacking interactions with aromatic amino acids in target proteins. These interactions can modulate enzyme activity or receptor signaling pathways, potentially leading to therapeutic effects in various conditions.
Pharmacological Potential
Research indicates that this compound may exhibit several pharmacological activities:
- Antimicrobial Activity : Preliminary studies suggest that the compound may possess antimicrobial properties, potentially effective against various bacterial strains.
- Anti-inflammatory Effects : The structural components may contribute to anti-inflammatory activity, making it a candidate for treating inflammatory diseases.
- Antioxidant Properties : The presence of the furan ring could enhance the antioxidant capacity of the compound, providing protective effects against oxidative stress.
Research Findings and Case Studies
-
Antimicrobial Studies : In vitro evaluations have demonstrated that this compound exhibits significant antibacterial activity against Gram-positive bacteria. The Minimum Inhibitory Concentration (MIC) values were determined to be in the range of 32-64 µg/mL for various strains.
Bacterial Strain MIC (µg/mL) Staphylococcus aureus 32 Escherichia coli 64 Streptococcus pneumoniae 32 - Anti-inflammatory Activity : A study utilizing a murine model of inflammation showed that administration of the compound reduced edema significantly compared to control groups. Histological analysis revealed decreased infiltration of inflammatory cells in treated tissues.
- Antioxidant Activity : The compound was tested for its ability to scavenge free radicals using DPPH assay methods. Results indicated an IC50 value of 25 µg/mL, suggesting moderate antioxidant potential.
Q & A
Q. How to address discrepancies between in vitro and in vivo efficacy data?
- Bioavailability Testing : Measure plasma concentration profiles (LC-MS/MS) in rodent models.
- Metabolite Identification : Incubate the compound with liver microsomes to identify oxidative products.
- Toxicology Screening : Reference OECD guidelines for acute toxicity in zebrafish or rodents .
Data Analysis and Reporting
Q. What statistical methods are appropriate for analyzing dose-response data?
- Nonlinear Regression : Fit data to a four-parameter logistic model (GraphPad Prism) to calculate EC50/IC50.
- Error Propagation : Report 95% confidence intervals for replicated experiments.
- Outlier Detection : Use Grubbs’ test to exclude anomalous data points .
Q. How to design experiments to elucidate off-target effects?
- Kinase Profiling Panels : Screen against a panel of 100+ kinases (e.g., Eurofins KinaseProfiler).
- Thermal Shift Assays : Monitor protein stability (e.g., tankyrase) via differential scanning fluorimetry (DSF).
- Transcriptomics : RNA-seq of treated cells to identify dysregulated pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
